Enhanced Thiol Acidity vs. Monothiol Analogs
The predicted pKa of 4‑aminobenzene‑1,2‑dithiol (6.34 ± 0.48) is approximately 2.4 log units lower than that of 4‑aminothiophenol (8.74 ± 0.10) [REFS‑1][REFS‑2]. This difference indicates a substantially higher acidity of the thiol proton, attributable to the electron‑withdrawing inductive effect of the adjacent second thiol group. The lower pKa shifts the thiol‑thiolate equilibrium toward the more nucleophilic thiolate form at near‑neutral pH, which can enhance chemisorption kinetics on gold and other noble metals.
| Evidence Dimension | Acid dissociation constant (pKa) of the thiol group |
|---|---|
| Target Compound Data | pKa = 6.34 ± 0.48 (predicted) |
| Comparator Or Baseline | 4‑Aminothiophenol (4‑ATP): pKa = 8.74 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ –2.4 log units (target compound is more acidic) |
| Conditions | ACD/Labs predicted values; no solvent specification (standard aqueous estimation) |
Why This Matters
A lower pKa favors thiolate formation at physiological or near-neutral pH, which can accelerate surface grafting kinetics and increase monolayer coverage density, directly impacting the reproducibility of sensor fabrication and nanomaterial functionalization.
